molecular formula C20H21NO6 B558273 Boc-l-lys(palm)-oh CAS No. 59515-45-6

Boc-l-lys(palm)-oh

Cat. No. B558273
CAS RN: 59515-45-6
M. Wt: 484,73 g/mole
InChI Key: TWIVXHQQTRSWGO-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-l-lys(palm)-oh” is a chemical compound with the molecular formula C27H52N2O5 . It is also known as N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-L-lysine . It is used for research purposes.


Synthesis Analysis

The synthesis of Boc-l-lys(palm)-oh involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is widely used in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group can be removed using various methods, including the use of TFA, HCl in organic solvents, and boiling water .


Physical And Chemical Properties Analysis

Boc-l-lys(palm)-oh has a molecular weight of 484.73 g/mol. Its boiling point is predicted to be 653.4±50.0 °C, and it has a predicted density of 0.994±0.06 g/cm3 .

Scientific Research Applications

  • Polypeptide Synthesis : Boc-L-Lys(Palm)-OH is used in the synthesis of polypeptides. Zhao Yi-nan and Melanie Key (2013) discussed synthesizing Fmoc-L-Lys(Boc)-OH as part of a study to simplify and improve polypeptide synthesis methods, highlighting its role in the production of peptides and polypeptides (Zhao Yi-nan & Melanie Key, 2013).

  • Cancer Treatment : A study by Drąg-Zalesińska et al. (2015) explored the use of Boc-L-Lys(Boc)-OH in synthesizing betulin derivatives for treating epidermoid carcinoma, indicating its potential in developing cancer therapeutics (Drąg-Zalesińska et al., 2015).

  • Nanotechnology and Drug Delivery : Mulvey et al. (2014) discussed the use of Boc-L-Lys(Palm)-OH in functionalizing single-walled carbon nanotubes (SWCNTs), which has applications in drug delivery and nanomedicine (Mulvey et al., 2014).

  • Peptide Synthesis for Medical Research : Improved syntheses of Nε-Tert-butyloxycarbonyl-L-lysine, a derivative of Boc-L-Lys(Palm)-OH, have been explored by Scott et al. (1981) for its use in peptide syntheses, particularly in medical research contexts (Scott et al., 1981).

  • Genome Editing : Suzuki et al. (2018) described the use of Boc-L-Lys(Palm)-OH in controlling CRISPR-Cas9-mediated genome editing, illustrating its role in advanced genetic engineering applications (Suzuki et al., 2018).

Safety And Hazards

Safety precautions for handling Boc-l-lys(palm)-oh include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(2S)-6-(hexadecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24(30)28-22-19-18-20-23(25(31)32)29-26(33)34-27(2,3)4/h23H,5-22H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRDALPPYAJHPI-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-l-lys(palm)-oh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Höltke, M Grewer, M Stölting, C Geyer… - Molecular …, 2021 - ACS Publications
The biodistribution of molecular imaging probes or tracers mainly depends on the chemical nature of the probe and the preferred metabolization and excretion routes. Small molecules …
Number of citations: 8 pubs.acs.org

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